The synthesis of Metachromin C has been approached through various methods, reflecting its complex structure. The total synthesis involves multiple steps that typically include:
For example, one synthesis route involved the oxidation of a methoxybenzene derivative to yield a quinone intermediate with high efficiency, followed by regioselective acetoxylation to introduce necessary functional groups .
Metachromin C has a complex molecular structure characterized by several functional groups typical of sesquiterpenoids:
Spectroscopic data, including NMR and mass spectrometry, have been used to confirm the structure of Metachromin C, revealing details about its stereochemistry and connectivity .
Metachromin C undergoes various chemical reactions that are essential for its biological activity:
The mechanism by which Metachromin C exerts its cytotoxic effects involves several pathways:
Metachromin C possesses distinct physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and potential formulations for therapeutic use .
Metachromin C has several promising applications in scientific research:
Research continues to explore its full potential, particularly in combination therapies where it may enhance the efficacy of existing treatments against resistant cancer cell lines .
Metachromin C is a bioactive sesquiterpenoid quinone originally isolated from marine sponges of the order Dictyoceratida. Its molecular formula is C₂₂H₃₀O₄, with a molecular weight of 358.48 g/mol, characterized by a unique fusion of a tricyclic sesquiterpene backbone and a para-quinone moiety [1] [8]. The compound features a trans-decalin core with a geminal dimethyl group at C-4, an epoxide ring bridging C-8 and C-9, and a quinone ring conjugated to a methoxy group at C-12 (Table 1). This amphipathic structure enables interactions with both hydrophobic lipid bilayers and hydrophilic biomolecules, facilitating its penetration into cellular compartments [7]. Biochemically, it belongs to the meroterpenoid class—hybrid natural products derived from mixed terpenoid and polyketide biosynthetic pathways—which are renowned for their diverse pharmacological activities [4] [6].
Table 1: Structural and Physicochemical Attributes of Metachromin C
Attribute | Characterization |
---|---|
Molecular Formula | C₂₂H₃₀O₄ |
Molecular Weight | 358.48 g/mol |
Core Structure | Tricyclic sesquiterpene fused to para-quinone |
Key Functional Groups | Epoxide bridge, methoxy-quinone, isopropyl chain |
Stereochemistry | 4R,4aR,8S,8aR configuration (determined by CD spectroscopy) |
Solubility | DMSO-soluble, ethanol-soluble; insoluble in water |
Metachromin C was first isolated in 1989 from the marine sponge Hippospongia metachromia (reclassified as Spongia sp.) collected off Okinawa, Japan. Initial structural elucidation relied on nuclear magnetic resonance (NMR) and mass spectrometry, identifying it as a cytotoxic analog of earlier known sesquiterpenoids like ilimaquinone [3] [7]. The name "Metachromin" derives from the genus Hippospongia metachromia, with the suffix "-in" denoting a bioactive compound, and the letter "C" indicating its position in a series of structurally related analogs (e.g., Metachromins A, B, J, T, U, V, W, X, Y) subsequently discovered [6] [7]. Taxonomic revisions have since reclassified the source organism under the genus Spongia, though the original compound name remains standardized in scientific literature. Nomenclature refinements occurred as stereochemistry was resolved: absolute configuration (4R,4aR,8S,8aR) was confirmed using circular dichroism (CD) spectroscopy and X-ray crystallography of derivatives, solidifying its chemical identity [7].
Metachromin C exerts multimodal anticancer effects by targeting critical cellular pathways:
DNA Replication Machinery: Metachromin C induces significant S-phase arrest in pancreatic cancer cells (PANC-1, BxPC-3, MiaPaCa-2, AsPC-1) by inhibiting Topoisomerase I (TOPO I). It disrupts TOPO I-DNA binding, preventing DNA relaxation and causing double-strand breaks. This activates the DNA damage response (DDR), evidenced by phosphorylation of H2AX (γH2AX) and upregulation of repair proteins like ATM/ATR [1] [3]. Unlike classical TOPO I inhibitors (e.g., camptothecin), Metachromin C does not stabilize TOPO I-DNA cleavable complexes but instead impedes initial enzyme-DNA association [1].
Anti-Angiogenic Activity: Metachromin C suppresses neovascularization by disrupting endothelial cell function. In human umbilical vein endothelial cells (HUVECs), it inhibits proliferation (BrdU assay), migration (transwell assay), and tube formation. In vivo validation using zebrafish embryos demonstrates dose-dependent inhibition of intersegmental vessels, subintestinal vessels, and caudal vein plexus development. Mechanistically, it downregulates vascular endothelial growth factor receptor 2 (VEGFR2) signaling and matrix metalloproteinase (MMP) expression [1] [4].
Cytoskeletal and Metastatic Disruption: In colorectal cancer stem cells (CRC-CSCs), structural analogs like Metachromin V (which shares core terpenoid features) impair Rho GTPase expression, leading to cytoskeletal collapse and loss of motility. Proteomic studies suggest Metachromin C may similarly target Cell Cycle and Apoptosis Regulator 1 (CCAR1), a scaffold protein linking β-catenin signaling to apoptosis regulation [6].
Cell Cycle Arrest: Beyond S-phase, Metachromin C triggers G2/M arrest in cervical cancer (HeLa) cells, as visualized using Fucci2 fluorescent cell cycle indicators. This correlates with reduced cyclin B1 expression and CDK1 inactivation [7].
Table 2: Anticancer Activity of Metachromin C Across Cancer Models
Cancer Type | Cell Line/Model | Key Effects | IC50 (μM) |
---|---|---|---|
Pancreatic | PANC-1 | S-phase arrest; TOPO I inhibition; DNA damage | 12.4 (72 h) |
Pancreatic | MiaPaCa-2 | Reduced viability; anti-migration | 15.8 (72 h) |
Cervical | HeLa/Fucci2 | G2/M arrest; cytoskeletal disruption | 9.7 (48 h) |
Endothelial | HUVEC | Anti-angiogenesis (proliferation/migration) | 8.2 (24 h) |
In vivo Angiogenesis | Zebrafish embryo | Inhibition of ISV, SIV, CVP development | 5–20 μM |
Table 3: Molecular Targets and Pathway Effects of Metachromin C
Target/Pathway | Effect of Metachromin C | Functional Consequence |
---|---|---|
Topoisomerase I (TOPO I) | Inhibits DNA binding; prevents relaxation | DNA damage; S-phase arrest |
VEGFR2/MMP Signaling | Downregulates expression | Suppressed endothelial tube formation |
Rho GTPases | Reduces expression (inferred from analogs) | Loss of cancer cell motility/invasion |
CCAR1 (putative target) | Disrupts β-catenin/apoptosis crosstalk | Enhanced CSC vulnerability |
Cyclin B1/CDK1 | Suppresses activity | G2/M cell cycle arrest |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9